The compound (1S,4S,5R,9S,10S,13R)-14-(hydroxymethyl)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadec-14-ene-5-carboxylic acid is a complex organic molecule characterized by a unique tetracyclic structure. Its molecular formula is with a molecular weight of approximately 318.4 g/mol. This compound features multiple stereocenters, contributing to its potential biological activity and chemical reactivity.
This compound can be sourced from various chemical suppliers and research institutions specializing in organic synthesis and biochemical research. Benchchem provides a platform for purchasing this compound, emphasizing its relevance in scientific studies and applications in chemistry and biology.
This compound falls under the category of organic compounds, specifically classified as a carboxylic acid due to the presence of the carboxylic acid functional group in its structure. It is also categorized as a tetracyclic compound, which indicates its unique multi-ring structure that can influence its chemical behavior and interactions.
The synthesis of (1S,4S,5R,9S,10S,13R)-14-(hydroxymethyl)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadec-14-ene-5-carboxylic acid typically involves several key steps:
The synthesis may utilize various reagents and conditions to optimize yield and purity:
The molecular structure of this compound can be represented using various notation systems including SMILES and InChI:
C[C@@]12CCC[C@@](C)(CO)[C@@H]1CC[C@]13C[C@H](C(=O)O)[C@H](CC[C@@H]12)C3
InChI=1S/C20H30O3/c1-18-7-3-8-19(2,17(22)23)15(18)6-9-20-10-13(4-5-16(18)20)14(11-20)12-21/h11,13,15-16,21H,3-10,12H2,1-2H3,(H,22,23)/t13-,15+,16+,18-,19-,20+/m1/s1
The compound's structural data includes:
The compound can participate in several chemical reactions:
Common reagents used in these reactions include:
Major products from these reactions depend on the specific conditions applied during the reaction process.
The mechanism of action for (1S,4S,5R,9S,10S,13R)-14-(hydroxymethyl)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadec-14-ene-5-carboxylic acid involves its interaction with biological targets such as enzymes or receptors:
The physical properties include:
Key chemical properties are:
Relevant data includes:
Property | Value |
---|---|
Molecular Formula | C20H30O3 |
Molecular Weight | 318.4 g/mol |
Melting Point | Not specified |
Boiling Point | Not specified |
This compound has potential applications across various fields:
CAS No.: 4430-97-1
CAS No.: 1910-41-4
CAS No.: 91698-30-5
CAS No.: 387825-07-2